1,1,3,3-Tetramethyldisiloxane

Description

Properties

InChI |

InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEKXPWNFQBJAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)O[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052010 | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [Gelest MSDS] | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17929 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3277-26-7, 30110-74-8 | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003277267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030110748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethyldisiloxane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disiloxane, tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disiloxane, 1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.916 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetramethyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-Tetramethyldisiloxane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HC8F6L8F3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (TMDSO) is a versatile organosilicon compound with the chemical formula C4H14OSi2.[1] It is a colorless and clear liquid that serves as a crucial intermediate in the synthesis of a wide array of silicone-based materials, including polymers and resins.[2] Its utility also extends to being a reducing agent in various organic reactions.[2] This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination, catering to the needs of researchers and professionals in the chemical and pharmaceutical sciences.

Quantitative Physical Properties

The physical characteristics of this compound have been extensively documented. The following table summarizes the key quantitative data for easy reference and comparison.

| Physical Property | Value | Temperature (°C) | Pressure |

| Molecular Weight | 134.32 g/mol [3][4] | - | - |

| Density | 0.7555 - 0.76 g/mL[1][3] | 20 - 25 | - |

| Boiling Point | 70 - 71 °C[3][5] | - | 760 mmHg |

| Melting Point | -78 °C[6] | - | - |

| Refractive Index | 1.3669 - 1.3710[5][6] | 20 | - |

| Viscosity | 0.56 cSt[5][7] | 20 | - |

| Vapor Pressure | 138 - 250 hPa[1][2] | 20 - 25 | - |

| Flash Point | -20 to -12 °C[5][6] | - | - |

| Autoignition Temperature | 208 - 240 °C[1][5] | - | - |

| Heat of Vaporization | 30.4 kJ/mol[1] | - | - |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is paramount for the successful application of this compound in research and development. The following are detailed methodologies for measuring its key physical characteristics.

Density Measurement

The density of a liquid can be determined using a pycnometer, a glass flask with a precise volume.

-

Apparatus : Pycnometer, analytical balance, and a constant-temperature water bath.

-

Procedure :

-

Thoroughly clean and dry the pycnometer and weigh it empty on an analytical balance.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present.

-

Place the filled pycnometer in a constant-temperature water bath to bring the liquid to the desired temperature (e.g., 20°C or 25°C).

-

Once the temperature has equilibrated, adjust the volume of the liquid to the pycnometer's calibration mark.

-

Dry the outside of the pycnometer and weigh it again.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Apparatus : A small test tube, a thermometer, a capillary tube sealed at one end, and a heating apparatus (e.g., an oil bath or a melting point apparatus).

-

Procedure :

-

Place a small amount of this compound into the test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer and immerse it in the heating bath.

-

Heat the bath gradually. As the liquid heats, air trapped in the capillary tube will be expelled.

-

When a steady stream of bubbles emerges from the open end of the capillary tube, the liquid is at its boiling point.

-

Record the temperature at which the liquid starts to enter the capillary tube upon cooling; this is the boiling point. It is crucial to also record the atmospheric pressure at the time of measurement.[8]

-

Melting Point Determination

Given that this compound is a liquid at room temperature, its melting point is determined by cooling the substance until it solidifies and then observing the temperature at which it melts upon gentle heating.

-

Apparatus : A small test tube, a thermometer, a cooling bath (e.g., a dry ice/acetone slurry), and a stirring device.

-

Procedure :

-

Place a sample of this compound in the test tube with a thermometer immersed in it.

-

Slowly cool the sample in the cooling bath while gently stirring until it completely solidifies.

-

Remove the test tube from the cooling bath and allow it to warm up slowly at room temperature.

-

The temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted is recorded as the melting point range. For a pure substance, this range should be narrow.

-

Refractive Index Measurement

The refractive index is a measure of how much light bends as it passes through the liquid. An Abbe refractometer is commonly used for this measurement.[1]

-

Apparatus : An Abbe refractometer with a light source and a constant-temperature water circulator.

-

Procedure :

-

Ensure the refractometer's prisms are clean and dry.

-

Calibrate the instrument using a standard of known refractive index.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant-temperature bath.

-

Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

Read the refractive index from the instrument's scale.

-

Viscosity Determination

The viscosity of a liquid, its resistance to flow, can be measured using a capillary viscometer.

-

Apparatus : An Ostwald viscometer or a similar capillary viscometer, a stopwatch, and a constant-temperature water bath.

-

Procedure :

-

Clean and dry the viscometer thoroughly.

-

Introduce a known volume of this compound into the larger bulb of the viscometer.

-

Place the viscometer in the constant-temperature bath until the sample reaches the desired temperature.

-

Using suction, draw the liquid up into the other arm of the viscometer so that the meniscus is above the upper calibration mark.

-

Release the suction and measure the time it takes for the meniscus to fall from the upper to the lower calibration mark.

-

The kinematic viscosity can be calculated using the viscometer's calibration constant and the measured flow time.

-

Vapor Pressure Measurement

The vapor pressure of a volatile liquid can be determined using the static method.

-

Apparatus : A temperature-controlled vacuum-tight vessel equipped with a pressure transducer and a temperature sensor.

-

Procedure :

-

Introduce a small, degassed sample of this compound into the vessel.

-

Evacuate the vessel to remove any air.

-

Heat the vessel to the desired temperature and allow the system to reach equilibrium.

-

The pressure measured by the transducer at this point is the vapor pressure of the liquid at that temperature. This can be repeated at several temperatures to establish a vapor pressure curve.[9]

-

Interrelation of Physical Properties

The physical properties of this compound are not independent of each other. Temperature, in particular, has a significant influence on several of these properties. The following diagram illustrates these relationships.

Caption: Relationship between temperature and other physical properties.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide the necessary details for their accurate measurement in a laboratory setting. Understanding these properties is fundamental for the effective and safe utilization of this important organosilicon compound in various research, development, and industrial applications.

References

- 1. rudolphresearch.com [rudolphresearch.com]

- 2. pubs.aip.org [pubs.aip.org]

- 3. researchgate.net [researchgate.net]

- 4. westlab.com [westlab.com]

- 5. store.astm.org [store.astm.org]

- 6. Simple method to measure the refractive index of liquid with graduated cylinder and beaker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. quora.com [quora.com]

- 9. consilab.de [consilab.de]

An In-depth Technical Guide to the Safety and Handling of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,1,3,3-tetramethyldisiloxane (TMDSO), a versatile reducing agent and intermediate in organic synthesis.[1][2][3][4] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a colorless liquid.[5][6] It is a highly flammable and volatile substance.[7][8][9][10][11] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C4H14OSi2 | [5][7][9][12][13] |

| Molecular Weight | 134.32 g/mol | [4][8][9][13] |

| CAS Number | 3277-26-7 | [4][5][7][9][10] |

| Appearance | Colorless clear liquid | [5][6] |

| Odor | Characteristic | [9] |

| Boiling Point | 70-71 °C | [1][9][14] |

| Melting Point | < -78 °C | [5][9] |

| Flash Point | -9.99 °C to -20 °C (closed cup) | [6][15] |

| Autoignition Temperature | 208 °C to 245 °C | [6][14][15] |

| Density | 0.76 g/mL at 25 °C | [1][8][9] |

| Vapor Pressure | 112.5 mmHg at 20 °C; 375 mmHg at 50 °C | [9] |

| Vapor Density | >1 (heavier than air) | [8] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1][8] |

| Refractive Index | 1.3669 - 1.370 (at 20 °C) | [1][14][16] |

Hazard Identification and Classification

TMDSO is classified as a highly flammable liquid and vapor (GHS Category 2).[6][7][10][11] It can cause skin and eye irritation.[7][8][16] Inhalation of vapors may cause respiratory tract irritation, and high concentrations can lead to central nervous system depression.[7][8]

Hazard Statements (GHS):

Toxicity Data

The available acute toxicity data for this compound is summarized below.

| Route of Exposure | Species | Value | Source |

| Oral LD50 | Mouse | 3000 mg/kg | [7] |

| Oral LD50 | Rat (female) | > 2000 mg/kg | [6] |

| Inhalation LC50 | Mouse | 400 mg/L (2 hours) | [15] |

| Aquatic Toxicity (Fish) | Oncorhynchus mykiss | LC50: 271 mg/L (96 hours) | [11] |

| Aquatic Toxicity (Daphnia) | Daphnia magna | EC50: 124 mg/L (48 hours) | [11] |

| Aquatic Toxicity (Algae) | Pseudokirchneriella subcapitata | EC50: > 118 mg/L (72 hours) | [11] |

Experimental Protocols

Detailed experimental protocols for the determination of all safety parameters are not publicly available for this specific compound. However, standardized methods are typically followed:

-

Flash Point Determination: The flash point is determined using either a closed-cup or open-cup apparatus. For a volatile liquid like TMDSO, a closed-cup method (e.g., Pensky-Martens or Cleveland closed cup) is common to minimize vapor loss and provide a more conservative (lower) flash point. The liquid is heated at a slow, constant rate, and an ignition source is passed over the cup at regular intervals until a flash is observed.

-

Autoignition Temperature Determination: This is typically determined by injecting the substance into a heated flask of a specified volume and observing the lowest temperature at which it ignites without an external ignition source.

-

Acute Toxicity (LD50/LC50) Studies: These studies are conducted following standardized guidelines (e.g., OECD Test Guidelines). For oral LD50, the substance is administered to animals (typically rats or mice) via gavage at various dose levels, and mortality is observed over a set period. For inhalation LC50, animals are exposed to the substance's vapor at different concentrations in an inhalation chamber for a specified duration.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures are essential to minimize the risks associated with TMDSO.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7][8][10][11]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7][9][10][11][15]

-

Ensure eyewash stations and safety showers are readily available.[7][15][17]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[7][9][10][17] Contact lenses should not be worn.[7][17]

-

Hand Protection: Use chemically resistant gloves such as neoprene or nitrile rubber.[7][9][17]

-

Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron or suit may be necessary.[7][8][17]

-

Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH-approved respirator with appropriate cartridges.[17][18]

Hygiene Measures:

-

Do not eat, drink, or smoke in the work area.[9]

-

Remove contaminated clothing promptly and wash it before reuse.[7][9]

Caption: PPE Selection Workflow for Handling this compound.

Storage and Incompatibility

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9][10][11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][8][9]

-

Ground and bond containers and receiving equipment to prevent static discharge.[7][9][10]

Incompatible Materials:

-

Alkalis, bromine, chlorine, metal salts, and precious metals. [7]

Accidental Release and First Aid Measures

Accidental Release:

-

Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and flames.[7][8][10][11]

-

Ventilate the Area: Ensure adequate ventilation.

-

Contain the Spill: Use dikes or absorbents to prevent the spill from spreading.[7]

-

Absorb the Spill: Use a non-combustible absorbent material (e.g., sand, earth) to clean up the spill.[7]

-

Collect and Dispose: Place the absorbed material into a suitable, sealed container for disposal.[7][10][11] Use non-sparking tools.[7][9][10][11]

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][9][10][11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation develops.[7][8][9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek medical attention.[7][8][9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][9][11]

Caption: Spill Response Workflow for this compound.

Fire-Fighting Measures

Extinguishing Media:

-

Suitable: Water spray, foam, dry chemical, or carbon dioxide.[7][8][9]

-

Unsuitable: Do not use a solid stream of water as it may spread the fire.[7]

Fire-Fighting Procedures:

-

Wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8][11]

-

Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[6][8]

Hazardous Combustion Products:

Disposal Considerations

-

Dispose of this chemical and its container as hazardous waste.[8]

-

Disposal must be in accordance with all applicable federal, state, and local regulations.[8]

-

Empty containers may retain flammable vapors and should be handled with care.[7][8]

Reactivity and Stability

-

Reactivity: Reacts with water.[8] May form flammable/explosive vapor-air mixtures.[7]

-

Chemical Stability: Stable under recommended storage conditions.[8]

-

Hazardous Polymerization: Will not occur.[8]

-

Conditions to Avoid: Heat, flames, sparks, and exposure to moist air or water.[7][15]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, and silicon dioxide.[7][8][15]

This guide is intended to provide a comprehensive overview of the safety and handling of this compound. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are adequately trained in the proper handling of this chemical.

References

- 1. This compound | 3277-26-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1,1,3,3-四甲基二硅氧烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. gelest.com [gelest.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemos.de [chemos.de]

- 10. echemi.com [echemi.com]

- 11. cfmats.com [cfmats.com]

- 12. This compound, 98% | [gelest.com]

- 13. 1,1,3,3-Tetramethyl-disiloxane | C4H14OSi2 | CID 18659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound, 99% | [gelest.com]

- 15. fishersci.com [fishersci.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. gelest.com [gelest.com]

- 18. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Laboratory-Scale Synthesis of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principal laboratory-scale synthesis methods for 1,1,3,3-tetramethyldisiloxane (TMDS), a versatile siloxane intermediate with significant applications in organic synthesis and materials science. The following sections detail established experimental protocols, present quantitative data for comparative analysis, and illustrate the synthetic workflows.

Introduction

This compound is a valuable organosilicon compound widely utilized as a mild and selective reducing agent in organic synthesis.[1] Its Si-H bonds are the source of its reducing power, enabling the conversion of various functional groups.[1] Beyond its role as a reductant, TMDS serves as a key precursor in the synthesis of silicone polymers, resins, and for surface modification.[2] This guide focuses on accessible and reproducible laboratory-scale synthesis methods.

Primary Synthesis Methodologies

Two primary, well-documented methods for the laboratory synthesis of this compound are the reduction of a dichlorodisiloxane and the hydrolysis of a dialkylchlorosilane. A third method involving a Grignard reagent offers an alternative route.

Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane

A highly efficient and economically favorable route to this compound involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using a metal hydride.[3] This method is noted for its high yield and the ready availability of the starting material, which can be prepared from the inexpensive dimethyldichlorosilane.[3]

Experimental Workflow: Reduction of Dichlorodisiloxane

Caption: Workflow for the synthesis of this compound via metal hydride reduction.

Hydrolysis of Dimethylchlorosilane

The direct hydrolysis of dimethylchlorosilane presents another pathway to this compound.[4] However, this method can be prone to the formation of by-products, potentially leading to lower yields upon purification.[5] Careful control of reaction conditions is crucial to favor the desired disiloxane product.

Grignard Reaction with Organohydrogen Polysiloxanes

An alternative approach involves the reaction of an organohydrogen polysiloxane, which contains methylhydrogen siloxy units, with a methyl Grignard reagent (CH₃MgX) in a dialkyl ether solvent, followed by hydrolysis of the reaction product.[5]

Quantitative Data Summary

The following table summarizes the quantitative data from the cited synthesis methods for easy comparison.

| Synthesis Method | Starting Material(s) | Reagents | Solvent | Yield | Purity | Reference |

| Reduction | 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane | Sodium aluminum hydride (NaAlH₄) | Tetrahydrofuran | 85% | N/A | [3] |

| Reduction | 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane | Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran | 93% | N/A | [3] |

| Grignard Reaction | Organohydrogen polysiloxane | Methyl Grignard reagent, Hydrochloric acid | Diethyl ether | 69% | N/A | [5] |

| Hydrosilylation | Allyl derivatives, Hydrosilanes | Karstedt's catalyst | Xylene or Toluene | 100% | N/A | [6] |

Detailed Experimental Protocols

Protocol for Reduction of 1,1,3,3-Tetramethyl-1,3-dichlorodisiloxane with Sodium Aluminum Hydride

This protocol is adapted from the procedure described in patent EP0476597A1.[3]

Materials:

-

1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane (10 g)

-

Sodium aluminum hydride (NaAlH₄) (2.7 g)

-

Tetrahydrofuran (THF), anhydrous (30 g)

-

Methanol

-

Dilute hydrochloric acid

-

Deionized water

-

Nitrogen gas supply

-

Round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

-

Ice-water bath

Procedure:

-

In a stream of nitrogen, charge the round-bottom flask with 2.7 g of sodium aluminum hydride and 30 g of anhydrous tetrahydrofuran.

-

Cool the flask to 0°C using an ice-water bath.

-

While maintaining the temperature of the reaction mixture between 0 and 20°C, add 10 g of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Cool the flask again in an ice-water bath.

-

Carefully add 5 g of methanol to quench the excess metal hydride.

-

Sequentially add 30 g of diluted hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water.

-

Isolate the final product by distillation to yield this compound (5.6 g, 85% yield).[3]

Protocol for Grignard Reaction with an Organohydrogen Polysiloxane

This protocol is based on the method outlined in patent US3898256A.[5]

Materials:

-

Metallic magnesium powder (49 g, 2 moles)

-

Methyl Grignard reagent precursor (e.g., methyl iodide)

-

Organohydrogen polysiloxane

-

Diethyl ether, anhydrous

-

Hydrochloric acid (17.5%, 500 g)

-

Nitrogen gas supply

-

Four-necked flask (2-liter volume)

Procedure:

-

Dry 49 g of metallic magnesium powder in the four-necked flask under a nitrogen atmosphere by heating to 120°C.

-

After cooling, prepare the methyl Grignard reagent in anhydrous diethyl ether according to standard procedures.

-

Add the organohydrogen polysiloxane to the Grignard reagent (or vice versa) dropwise, maintaining the reaction temperature below the boiling point of the solvent, preferably between -70°C and +30°C.

-

After the reaction is complete, hydrolyze the mixture by adding 500 g of 17.5% hydrochloric acid over 30 minutes, keeping the temperature below 10°C.

-

Stir the mixture for an additional 30 minutes while maintaining the temperature below 10°C.

-

Allow the layers to separate and collect the upper organic layer.

-

Dry the organic layer and purify by rectification to obtain this compound (boiling point 72°C). A yield of 69% was reported in the patent example.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Supplier | 3277-26-7 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 3. EP0476597A1 - Process for preparing 1,1,3,3-tetramethyl-disiloxane - Google Patents [patents.google.com]

- 4. Methylchlorosilane and its Intermediates - Knowledge [silibasesilicone.com]

- 5. US3898256A - Method for the preparation of 1,1,3,3,-tetramethyldisiloxane - Google Patents [patents.google.com]

- 6. This compound: A Versatile Compound for Efficient Chemical Transformations and Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,3-Tetramethyldisiloxane (CAS No: 3277-26-7), a key intermediate in silicone chemistry.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring this information.

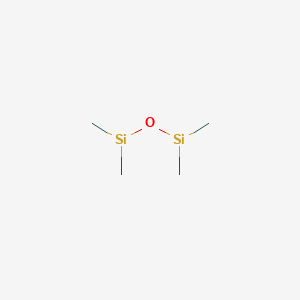

Molecular Structure and Properties

-

Molecular Formula: C₄H₁₄OSi₂[1]

-

Molecular Weight: 134.32 g/mol [1]

-

Synonyms: sym-Tetramethyldisiloxane, Bis(dimethylsilyl) ether[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen (¹H), carbon (¹³C), and silicon (²⁹Si) nuclei.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the methyl protons and the silicon-hydride protons.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.2 | Doublet | 12H | Si-CH ₃ |

| ~4.7 | Septet | 2H | Si-H |

Data is typically acquired in a deuterated solvent such as CDCl₃.[4]

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum is relatively simple, showing a single resonance for the four equivalent methyl carbons.

| Chemical Shift (ppm) | Assignment |

| ~0.0 | Si-C H₃ |

²⁹Si NMR Spectroscopic Data

²⁹Si NMR provides direct insight into the silicon environment. For this compound, a single resonance is expected.

| Chemical Shift (ppm) | Assignment |

| ~ -7 to -8 | (CH ₃)₂Si H |

Note: ²⁹Si chemical shifts are sensitive to the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A general procedure for obtaining high-resolution NMR spectra of liquid siloxane samples is as follows:

-

Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., -2 to 12 ppm).

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

²⁹Si NMR Acquisition:

-

Employ a pulse sequence optimized for silicon, such as DEPT (Distortionless Enhancement by Polarization Transfer) or a simple pulse-acquire with a longer relaxation delay.[5]

-

Due to the low natural abundance and small gyromagnetic ratio of ²⁹Si, a significantly larger number of scans is necessary.[5]

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to an internal standard like Tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound, particularly the Si-H, Si-O-Si, and Si-CH₃ bonds.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2965 | Medium | C-H stretch (in CH₃) |

| ~2130 | Strong | Si-H stretch |

| ~1260 | Strong | CH₃ symmetric deformation (in Si-CH₃) |

| ~1080 | Very Strong | Si-O-Si asymmetric stretch |

| ~890 | Strong | CH₃ rocking and Si-C stretch |

| ~840 | Strong | Si-H bending |

Data obtained from the NIST Chemistry WebBook and general correlations for organosilicon compounds.[1][6]

Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a common and convenient method for analyzing liquid samples like this compound.[7]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).[7][8]

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of this compound directly onto the ATR crystal surface to ensure full coverage.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.[7][8]

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound upon ionization.

Mass Spectrometry Data (Electron Ionization)

The electron ionization (EI) mass spectrum is characterized by the absence of a prominent molecular ion peak (M⁺) and the presence of several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 133 | ~5 | [M - H]⁺ |

| 119 | 100 | [M - CH₃]⁺ |

| 103 | ~10 | [M - CH₃ - O]⁺ (rearrangement) |

| 73 | ~45 | [(CH₃)₂SiH]⁺ |

| 59 | ~30 | [(CH₃)₂SiH]⁺ |

Data obtained from the NIST Mass Spectrometry Data Center.[9] The base peak at m/z 119 corresponds to the loss of a methyl group.[2]

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile siloxanes.

-

Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Gas Chromatography:

-

Injector: Use a split/splitless injector, typically at a temperature of 220-250°C.[10]

-

Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0 mL/min).[10]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable.

-

Oven Program: A temperature ramp program is used to ensure good separation, for example, starting at 40°C and ramping up to 250°C.

-

-

Mass Spectrometry:

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV.[10]

-

Mass Analyzer: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-300).

-

Detector: An electron multiplier is used to detect the ions.

-

-

Data Analysis: The resulting chromatogram will show a peak for this compound at a specific retention time. The mass spectrum corresponding to this peak can then be extracted and analyzed, and compared to library spectra for confirmation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. Disiloxane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 2. This compound | C4H12OSi2 | CID 6327482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. This compound(3277-26-7) 1H NMR spectrum [chemicalbook.com]

- 5. magritek.com [magritek.com]

- 6. gelest.com [gelest.com]

- 7. pstc.org [pstc.org]

- 8. mdpi.com [mdpi.com]

- 9. Disiloxane, 1,1,3,3-tetramethyl- [webbook.nist.gov]

- 10. Frontiers | Simultaneous determination of 11 kinds of siloxanes in drinking water and source water using solid-phase microextraction combined with gas chromatography-mass spectrometry [frontiersin.org]

1,1,3,3-Tetramethyldisiloxane: An In-depth Technical Guide to a Mild and Selective Reducing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1,3,3-tetramethyldisiloxane (TMDS) as a versatile and mild reducing agent in organic synthesis. Its low cost, stability, and favorable safety profile make it an attractive alternative to more hazardous traditional reducing agents. This document details its applications in the reduction of a variety of functional groups, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its use in research and development.

Introduction to this compound (TMDS)

This compound is a readily available organosilane that has gained significant attention as a mild and selective reducing agent.[1][2] Its utility stems from the presence of two reactive silicon-hydrogen (Si-H) bonds, which can be activated under catalytic conditions to effect the reduction of a wide array of functional groups.[3] Unlike harsh reducing agents such as lithium aluminum hydride (LiAlH₄), TMDS often allows for greater functional group tolerance, enabling the selective reduction of one functional group in the presence of others.[1] This selectivity is highly dependent on the choice of catalyst, making the TMDS system highly tunable for various synthetic transformations.[1]

Key Properties of TMDS:

| Property | Value |

| CAS Number | 3277-26-7 |

| Molecular Formula | C₄H₁₄OSi₂ |

| Molecular Weight | 134.32 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 70-71 °C |

| Density | 0.76 g/mL at 25 °C |

Applications in Reductive Transformations

TMDS, in conjunction with a suitable catalyst, can be employed for the reduction of a diverse range of functional groups. The following sections detail its application in the reduction of amides, nitriles, nitro compounds, and phosphine oxides.

Reduction of Amides to Amines

The reduction of amides to amines is a fundamental transformation in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[2] TMDS offers a milder alternative to traditional, more reactive hydride reagents.[1][2] The choice of catalyst is critical for achieving high yields and selectivity.

Quantitative Data for Amide Reduction:

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Phenylbenzamide | B(C₆F₅)₃ | Toluene | 25 | 0.5 | 98 | [4] |

| N,N-Dimethylbenzamide | B(C₆F₅)₃ | Toluene | 25 | 0.5 | 95 | [4] |

| Secondary Amides | [Ir(COE)₂Cl]₂ | - | - | - | High | [5] |

| Tertiary Amides | IrCl(CO)(PPh₃)₂ | - | - | - | High | [5] |

| Carboxamides | Platinum-based | - | - | - | 56-95 | [1] |

| Secondary Amides | Ru₃(CO)₁₂ | Toluene | 100 | 24 | 75-95 | [6] |

Experimental Protocol: Reduction of N-Phenylbenzamide to N-Benzylaniline

This protocol is a representative procedure for the reduction of a secondary amide to an amine using TMDS and a Lewis acid catalyst.

Materials:

-

N-Phenylbenzamide

-

This compound (TMDS)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Anhydrous Toluene

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-phenylbenzamide (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).

-

Stir the solution at room temperature until the amide fully dissolves.

-

Add tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.05 mmol, 0.05 equiv).

-

Slowly add this compound (TMDS) (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of 1 M HCl (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzylaniline.

Catalytic Cycle for Amide Reduction:

Caption: General catalytic cycle for amide reduction.

Reduction of Nitriles to Primary Amines

The conversion of nitriles to primary amines is another valuable transformation in organic synthesis. TMDS, in combination with catalysts like titanium(IV) isopropoxide or cobalt complexes, provides an effective method for this reduction.[7][8]

Quantitative Data for Nitrile Reduction:

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 95 | [9] |

| 4-Bromobenzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 95 | [9] |

| 4-Nitrobenzonitrile | Ti(O-i-Pr)₄ | Toluene | 60 | 24 | 86 | [4] |

| Various Nitriles | Co(OPiv)₂ / Isocyanide ligand | - | - | - | Good | [10] |

Experimental Protocol: Reduction of Benzonitrile to Benzylamine

This protocol describes a general procedure for the reduction of an aromatic nitrile to a primary amine.

Materials:

-

Benzonitrile

-

This compound (TMDS)

-

Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

-

Anhydrous Toluene

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Sodium hydroxide (NaOH) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve benzonitrile (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL).

-

Add titanium(IV) isopropoxide (1.0 mmol, 1.0 equiv) to the solution.

-

Add this compound (TMDS) (1.0 mmol, 1.0 equiv) and heat the reaction mixture to 60 °C.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully add 1 M HCl to hydrolyze the intermediate and form the amine hydrochloride salt.

-

Extract the aqueous layer with diethyl ether to remove non-basic impurities.

-

Basify the aqueous layer with NaOH solution until a pH > 10 is reached.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain benzylamine.

Workflow for Nitrile Reduction:

Caption: Experimental workflow for nitrile reduction.

Reduction of Nitro Compounds to Anilines

The reduction of nitroarenes to anilines is a crucial transformation in the synthesis of dyes, pharmaceuticals, and agrochemicals. TMDS, in the presence of an iron catalyst, provides a selective method for this reduction, often tolerating other reducible functional groups.[11]

Quantitative Data for Nitro Compound Reduction:

| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Nitrobenzene | Fe(acac)₃ | THF | 60 | 17 | High | [11] |

| 4-Chloronitrobenzene | Fe(acac)₃ | THF | 60 | - | High | [11] |

| 4-Nitrotoluene | Fe(acac)₃ | THF | 60 | - | High | [11] |

Experimental Protocol: Reduction of Nitrobenzene to Aniline

This protocol outlines a general procedure for the iron-catalyzed reduction of a nitroarene to an aniline using TMDS.

Materials:

-

Nitrobenzene

-

This compound (TMDS)

-

Iron(III) acetylacetonate (Fe(acac)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vial, add nitrobenzene (1.0 mmol, 1.0 equiv), iron(III) acetylacetonate (0.1 mmol, 0.1 equiv), and anhydrous THF (2 mL).

-

Degas the mixture with argon for 15-20 minutes.

-

Add this compound (TMDS) (4.0 mmol, 4.0 equiv).

-

Seal the vial and heat the reaction mixture at 60 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude aniline by column chromatography.

Deoxygenation of Phosphine Oxides

The deoxygenation of phosphine oxides to regenerate phosphines is an important process in catalysis and organic synthesis, as phosphine oxides are common byproducts. TMDS, in combination with catalysts like indium(III) bromide or copper(II) triflate, offers an efficient method for this transformation.[1][12]

Quantitative Data for Phosphine Oxide Deoxygenation:

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Triphenylphosphine oxide | InBr₃ | Toluene | 100 | Quantitative | [12] |

| Various Phosphine Oxides | InBr₃ | Toluene | 100 | 70-99 | [12] |

| Various Phosphine Oxides | Cu(OTf)₂ | Toluene | 100 | 68-96 | [1] |

Experimental Protocol: Deoxygenation of Triphenylphosphine Oxide

The following is a representative procedure for the deoxygenation of a tertiary phosphine oxide.

Materials:

-

Triphenylphosphine oxide

-

This compound (TMDS)

-

Indium(III) bromide (InBr₃)

-

Anhydrous Toluene

-

Borane dimethyl sulfide complex (BH₃·SMe₂) (optional, for protection of the product)

-

Silica gel

Procedure:

-

In a Schlenk tube under an inert atmosphere, combine triphenylphosphine oxide (1.0 mmol, 1.0 equiv), indium(III) bromide (0.01 mmol, 0.01 equiv), and anhydrous toluene (5 mL).

-

Add this compound (TMDS) (1.5 mmol, 1.5 equiv) and heat the mixture to 100 °C.

-

Monitor the reaction by ³¹P NMR spectroscopy or TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Optional: To protect the resulting phosphine from re-oxidation, the crude reaction mixture can be treated with borane dimethyl sulfide complex.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash chromatography on silica gel to yield the triphenylphosphine.

Reaction Pathway for Phosphine Oxide Deoxygenation:

Caption: Deoxygenation of phosphine oxide.

Conclusion

This compound has proven to be a valuable, mild, and selective reducing agent for a variety of important functional group transformations in organic synthesis. Its effectiveness, combined with its favorable safety and handling characteristics, makes it a powerful tool for researchers and drug development professionals. The selectivity of TMDS reductions can be finely tuned through the judicious choice of catalyst, allowing for the synthesis of complex molecules with high functional group tolerance. The experimental protocols and data provided in this guide serve as a practical resource for the implementation of TMDS-mediated reductions in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. gelest.com [gelest.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. TMDSO, Tetramethyldisiloxane [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Tertiary amine synthesis via reductive coupling of amides with Grignard reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability of 1,1,3,3-Tetramethyldisiloxane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,3,3-Tetramethyldisiloxane (TMDS) is a versatile organosilicon compound widely utilized in organic synthesis, particularly as a mild and selective reducing agent, and as a key building block for silicone polymers. Its chemical stability is a critical parameter that dictates its storage, handling, and application in various chemical processes, including those in the pharmaceutical industry. This guide provides a comprehensive overview of the chemical stability of TMDS, focusing on its reactivity towards hydrolysis, thermal stress, and chemical incompatibility.

General Stability Profile

This compound is a stable compound when stored in sealed containers under a dry, inert atmosphere. However, its reactivity is primarily centered around the Si-H bonds, which are susceptible to cleavage under various conditions. The Si-O-Si backbone can also be cleaved, particularly in the presence of strong acids or bases. It is a highly flammable liquid and vapor, necessitating careful handling away from ignition sources.[1]

Hydrolytic Stability

The Si-H bonds in this compound are sensitive to moisture and can undergo hydrolysis, especially in the presence of acid or base catalysts, to produce hydrogen gas and silanols. These silanols can then condense to form longer-chain siloxanes. The siloxane (Si-O-Si) bond in TMDS can also be cleaved by hydrolysis, a reaction that is catalyzed by both acids and bases.

Quantitative Data on Hydrolytic Stability

Specific quantitative kinetic data for the hydrolysis of this compound is not extensively documented in peer-reviewed literature. The following table provides a template for the type of data that would be generated in a comprehensive hydrolytic stability study.

| pH | Temperature (°C) | Rate Constant (k) | Half-life (t½) |

| 2 | 25 | Data not available | Data not available |

| 4 | 25 | Data not available | Data not available |

| 7 | 25 | Data not available | Data not available |

| 10 | 25 | Data not available | Data not available |

| 12 | 25 | Data not available | Data not available |

Hydrolysis Signaling Pathway

Caption: Hydrolysis pathway of this compound.

Thermal Stability

This compound can undergo thermal decomposition at elevated temperatures. The degradation process can involve the cleavage of Si-H, Si-C, and Si-O bonds, leading to the formation of a variety of volatile and non-volatile products. The presence of impurities or catalysts can significantly lower the decomposition temperature. Heating in the presence of oxidizers can lead to a severe fire hazard.[1] Combustion products include silicon dioxide, carbon dioxide, and other organic pyrolysis products.[1]

Quantitative Data on Thermal Stability

| Temperature (°C) | Atmosphere | Weight Loss (%) | Decomposition Products |

| 100 | Nitrogen | Data not available | Data not available |

| 200 | Nitrogen | Data not available | Data not available |

| 300 | Nitrogen | Data not available | Data not available |

| 400 | Nitrogen | Data not available | Data not available |

| 500 | Nitrogen | Data not available | Data not available |

Chemical Incompatibility

This compound exhibits reactivity with a range of chemical substances. Understanding these incompatibilities is crucial for safe handling and for preventing unintended reactions in complex chemical syntheses.

Incompatible Materials

| Class of Compound | Examples | Nature of Hazard |

| Strong Oxidizing Agents | Nitrates, Peroxides, Chlorates | Risk of fire and explosion.[1] |

| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Vigorous reaction, evolution of hydrogen gas.[1] |

| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Vigorous reaction, evolution of hydrogen gas.[1] |

| Alcohols | Methanol, Ethanol | Reaction with Si-H bonds, especially with a catalyst.[1] |

| Water | Reacts to produce flammable hydrogen gas.[1] |

Logical Relationship of Incompatibilities

Caption: Incompatibility of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the chemical stability of this compound.

Hydrolytic Stability Testing (Adapted from ASTM D2619)

Objective: To determine the stability of this compound in the presence of water at a specified temperature.

Apparatus:

-

Glass beverage bottles (e.g., 7-oz "Coke" bottles)

-

Oven with a rotisserie apparatus, capable of maintaining 93 ± 1 °C

-

Copper strips (for catalytic effect, optional)

-

Analytical balance

-

pH meter

-

Titration equipment for acid number determination

Procedure:

-

To a clean, dry beverage bottle, add 75 ml of this compound and 25 ml of distilled water.

-

If the effect of a metal catalyst is being investigated, add a polished copper strip to the bottle.

-

Securely cap the bottle.

-

Place the bottle in the rotisserie apparatus inside the oven preheated to 93 °C.

-

Rotate the bottle end-over-end for 48 hours.

-

After 48 hours, remove the bottle and allow it to cool to room temperature.

-

Observe and record any changes in the appearance of the liquid phases and the copper strip.

-

Separate the organic and aqueous layers.

-

Determine the acid number of the this compound layer and the aqueous layer by titration.

-

Measure the weight loss of the copper strip.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of this compound.

Apparatus:

-

Thermogravimetric Analyzer (TGA) with a high-precision balance and furnace.

-

Inert gas supply (e.g., nitrogen, argon).

-

Sample pans (e.g., alumina, platinum).

Procedure:

-

Calibrate the TGA instrument for temperature and mass.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a tared TGA sample pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to remove any air.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Continuously record the sample weight as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass.

Experimental Workflow for Stability Analysis

Caption: General workflow for stability analysis of TMDS.

Conclusion

This compound is a chemically stable compound under anhydrous and neutral conditions. However, its utility in a wide range of chemical transformations is intrinsically linked to the reactivity of its Si-H bonds, which are susceptible to hydrolysis and reaction with various chemical agents. A thorough understanding of its thermal and chemical stability profile is paramount for its safe and effective use in research, development, and manufacturing processes. While specific quantitative data on its degradation kinetics is sparse, the established methodologies for testing the stability of related siloxane compounds provide a robust framework for its assessment.

References

An In-depth Technical Guide to the Solubility of 1,1,3,3-Tetramethyldisiloxane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,3,3-tetramethyldisiloxane in various organic solvents. This information is critical for professionals in research, science, and drug development who utilize this versatile organosilicon compound in their work. The guide includes qualitative and semi-quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow.

Introduction to this compound

This compound, a member of the siloxane family, is a colorless, volatile liquid. Its unique chemical structure, characterized by silicon-oxygen bonds and methyl groups, imparts properties such as low surface tension and high thermal stability. These characteristics make it a valuable reagent and solvent in a multitude of applications, including organic synthesis and polymer chemistry. A thorough understanding of its solubility is paramount for its effective use in these fields.

Solubility Data

Precise quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively documented in publicly available literature. However, based on information for closely related short-chain linear siloxanes like hexamethyldisiloxane and octamethyltrisiloxane, a general solubility profile can be established. These siloxanes are generally miscible with or highly soluble in non-polar and polar aprotic solvents. It is important to note that this compound can react with protic solvents such as water and alcohols.

The following tables summarize the available qualitative and semi-quantitative solubility data.

Table 1: Solubility of this compound and Analogs in Common Organic Solvents

| Solvent Class | Solvent | Solubility/Miscibility | Notes |

| Hydrocarbons | Hexane | Miscible in all proportions | Data for hexamethyldisiloxane. |

| Toluene | Miscible in all proportions | Data for hexamethyldisiloxane. | |

| Chlorinated Solvents | Chloroform | Soluble | General information for siloxanes. |

| Dichloromethane | Expected to be miscible | Based on the principle of "like dissolves like". | |

| Ethers | Diethyl Ether | Miscible in all proportions | Data for hexamethyldisiloxane. |

| Tetrahydrofuran (THF) | Expected to be miscible | General behavior of siloxanes in polar aprotic solvents. | |

| Ketones | Acetone | Expected to be soluble | General behavior of siloxanes. |

| Esters | Ethyl Acetate | Expected to be soluble | General behavior of siloxanes. |

| Alcohols | Isopropyl Alcohol | Miscible | Caution: Potential for reaction. |

| Ethanol | Reacts | This compound is known to react with alcohols. |

Experimental Protocols for Solubility Determination

This section outlines detailed methodologies for determining the solubility of this compound in organic solvents.

Protocol 1: Qualitative Determination of Miscibility (Visual Method)

This method provides a rapid assessment of whether two liquids are miscible in all proportions.

Materials:

-

This compound

-

Organic solvent of interest

-

Small, clear glass vials or test tubes with caps

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

To a clean, dry vial, add a known volume (e.g., 1 mL) of the organic solvent.

-

Add an equal volume of this compound to the same vial.

-

Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the mixture to stand undisturbed for at least 5 minutes.

-

Visually inspect the mixture against a well-lit background.

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed.

-

Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

-

Protocol 2: Quantitative Determination of Solubility (Gravimetric Method)

This method determines the mass of a solute that can dissolve in a specific volume of solvent at a given temperature.

Materials:

-

This compound

-

Organic solvent of interest

-

Saturated solution of this compound in the solvent

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or watch glass

-

Oven or vacuum desiccator

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Allow any undissolved this compound to settle.

-

Carefully withdraw a known volume (e.g., 10 mL) of the clear, supernatant liquid (the saturated solution) using a pipette, ensuring no undissolved droplets are transferred.

-

Transfer the aliquot to a pre-weighed evaporating dish.

-

Evaporate the solvent under controlled conditions (e.g., in a fume hood or a rotary evaporator). For volatile solvents, gentle heating may be applied.

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the non-volatile this compound residue.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of aliquot in mL) * 100

Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents, drawing upon data from analogous compounds due to the limited availability of specific quantitative information. The provided experimental protocols offer robust methods for researchers to determine the solubility and miscibility of this compound in their specific solvent systems. The visual workflows aim to clarify these procedures for practical application. As with any chemical handling, appropriate safety precautions should be taken, especially considering the reactivity of this compound with certain protic solvents.

1,1,3,3-Tetramethyldisiloxane CAS number 3277-26-7

An In-depth Technical Guide to 1,1,3,3-Tetramethyldisiloxane (CAS 3277-26-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TMDS), identified by CAS number 3277-26-7, is the smallest commercially available hydrosiloxane derivative.[1] With the chemical formula C₄H₁₄OSi₂ and a molecular weight of approximately 134.32 g/mol , this versatile organosilicon compound is a cornerstone in modern synthesis and material science.[2][3] It is a colorless, clear liquid recognized for its utility as a mild, inexpensive, and non-toxic reducing agent, a crucial intermediate for organopolysiloxanes, and a key reactant in hydrosilylation reactions.[1][4][5][6] Its unique reactivity, stemming from the two silicon-hydride (Si-H) bonds, makes it an attractive and safer alternative to other highly reactive reducing agents like lithium aluminum hydride.[7][8][9] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

Physical and Chemical Properties

This compound is a highly flammable, volatile liquid that is soluble in many organic solvents but reacts with water.[10][11][12] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₄OSi₂ | [2][3][4] |

| Molecular Weight | 134.32 g/mol | [2][5] |

| Appearance | Colorless, clear liquid | [4] |

| Density | 0.757 - 0.76 g/mL at 25 °C | [5][11][13][14] |

| Boiling Point | 70-71 °C | [4][5][11][13] |

| Melting Point | -78 °C | [4] |

| Refractive Index | 1.3669 - 1.370 at 20 °C | [5][11][13] |

| Flash Point | -12 °C | [13] |

| Autoignition Temp. | 208 °C | [13] |

| Viscosity | 0.56 cSt at 25 °C | [13] |

| Enthalpy of Vaporization | 7.25 kcal/mol | [13] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound. The following table summarizes the available spectroscopic data.

| Spectroscopic Technique | Availability / Key Features | Source(s) |

| ¹H NMR | Data available, shows characteristic Si-H proton signals. | [15] |

| ¹³C NMR | Data available. | [16] |

| Mass Spectrometry | Data available. | [16][17] |

| IR Spectroscopy | Data available, confirms the presence of Si-O-Si functionality. | [16][18] |

| Raman Spectroscopy | Data available. | [16] |

Synthesis and Preparation

This compound can be synthesized through several methods, with the reduction of its dichloro-analogue being a prominent and high-yield approach.[1][19]

Experimental Protocol: Reduction of 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane

This process provides TMDS in high yield through the reduction of an inexpensive and readily available starting material.[19]

Materials:

-

1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane

-

Metal hydride reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄))[19]

-

Anhydrous ether solvent (e.g., Diethyl ether or Tetrahydrofuran (THF))[19]

-

Inert gas (e.g., Nitrogen)[19]

Procedure:

-

In a reaction vessel purged with an inert gas, prepare a solution of the metal hydride (0.5 to 2 mole equivalents per mole of the dichlorodisiloxane) in the anhydrous ether solvent.[19]

-

Cool the solution to a temperature between 0 °C and 20 °C.[19]

-

Add the 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane dropwise to the cooled metal hydride solution while maintaining the inert atmosphere and temperature.[19]

-

Allow the reaction to proceed for 1 to 5 hours, depending on the specific reactants and temperature.[19]

-

After the reaction is complete, the resulting mixture is carefully worked up, typically involving washing with water, followed by distillation to isolate the pure this compound product.[19]

-

The final product can be obtained in yields as high as 93%.[19]

Caption: Synthesis of TMDS via reduction of its dichloro-analogue.

Key Applications and Reactions

TMDS is a versatile reagent with broad applications in organic synthesis and polymer chemistry, primarily as a reducing agent and a key component in hydrosilylation.

As a Reducing Agent

TMDS is valued as a mild and selective reducing agent, often activated by transition metal catalysts.[7][8][9] It provides a safe and efficient method for the reduction of various functional groups.[8][9]

Key Reductions:

-

Amides to Amines or Aldehydes: In the presence of catalysts like platinum or ruthenium complexes, TMDS can effectively reduce tertiary and secondary amides to their corresponding amines.[8][9][20]

-

Nitriles to Amines: A TMDS/titanium(IV) isopropoxide system can convert aromatic and aliphatic nitriles into primary amines in nearly quantitative yields.[1]

-

Aldehydes/Epoxides to Alkyl Halides: TMDS can be used for the direct synthesis of alkyl halides from aldehydes and epoxides.[1][6]

-

Reductive Cleavage of C-O Bonds: It is employed in the reductive cleavage of otherwise inert carbon-oxygen bonds.[1][21]

-

Other Reductions: Notable applications also include the reduction of phosphine oxides, nitro groups, and the hydrogenolysis of aryl-chlorine bonds.[8][9][21]

Caption: Reduction pathways enabled by this compound.

In Hydrosilylation Reactions

The Si-H bonds in TMDS readily add across unsaturated carbon-carbon bonds in the presence of a catalyst, a process known as hydrosilylation.[21][22] This reaction is fundamental for synthesizing a wide array of functionalized organosilicon compounds and for crosslinking silicone polymers.[21][23]

Experimental Protocol: General Hydrosilylation of an Alkene

This protocol outlines a typical procedure for the transition metal-catalyzed addition of TMDS to an alkene.

Materials:

-

This compound (TMDS)

-

Alkene or alkyne substrate

-

Hydrosilylation catalyst (e.g., Karstedt's catalyst (platinum-based), [RhCl(cod)]₂)[21][22]

-

Anhydrous solvent (e.g., Toluene)[21]

Procedure:

-

To a solution of the alkene substrate in an anhydrous solvent, add the hydrosilylation catalyst (catalytic amount, e.g., 10⁻⁴ mol per Rh).[21]

-

Add this compound to the mixture. The stoichiometry will depend on whether mono- or bis-functionalization is desired.

-

Heat the reaction mixture to the required temperature (e.g., 60 °C) and stir for the necessary duration until the reaction is complete, as monitored by techniques like GC-MS or NMR.[21]

-

Upon completion, the solvent is typically removed under reduced pressure, and the product is purified using methods such as distillation or column chromatography.

Caption: A typical experimental workflow for a hydrosilylation reaction using TMDS.

Intermediate in Silicone and Pharmaceutical Synthesis

TMDS is a vital building block for specialty silicones. It can be used as a "stopper" to introduce terminal Si-H groups into organopolysiloxane structures.[24] It is also used to produce materials like silicone rubber, silicone gel, and methyl hydrogen silicone oil.[25] In the pharmaceutical industry, it serves as a raw material for synthesizing compounds such as non-ionic contrast agents.[26][27]

Safety and Handling

This compound is a hazardous substance that requires careful handling. It is highly flammable and may cause irritation to the eyes, skin, and respiratory system.[10][12]

| Hazard Information | Details | Source(s) |

| Signal Word | Danger | [15][28][29] |

| GHS Hazard Statements | H225: Highly flammable liquid and vapour. H361d: Suspected of damaging the unborn child. Also cited as causing skin and serious eye irritation. | [12][15][28] |

| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P243: Take action to prevent static discharges. P280: Wear protective gloves/protective clothing/eye protection/face protection. P403+P235: Store in a well-ventilated place. Keep cool. | [28][29][30] |

Storage and Handling Recommendations:

-

Storage: Store in original, tightly sealed containers in an approved, cool, dry, and well-ventilated flame-proof area.[10][28][30] Keep away from heat, ignition sources, and direct sunlight.[28]

-

Handling: Use in a well-ventilated area.[10] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][30] Ground and bond containers and receiving equipment to prevent static discharge.[28][30] Use non-sparking tools.[28][30]

-

Incompatibilities: Avoid contact with oxidizing agents, acids, bases, water, and metals.[10][12]

-

Spills: In case of a spill, remove all ignition sources, ventilate the area, and use a liquid-absorbent material for cleanup.[10][29]

References

- 1. thieme-connect.com [thieme-connect.com]